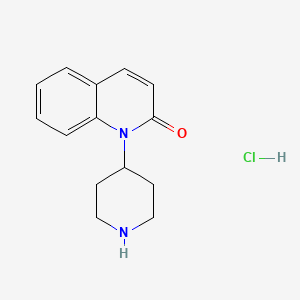

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride

Overview

Description

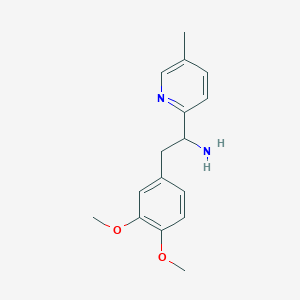

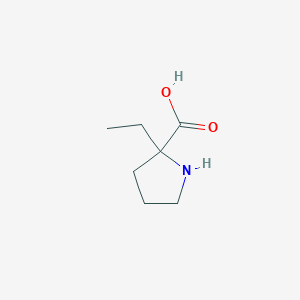

“1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It has an average mass of 264.751 Da and a monoisotopic mass of 264.102936 Da .

Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) . The canonical SMILES structure is C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 228.126263138 g/mol and its monoisotopic mass is 228.126263138 g/mol . The topological polar surface area is 41.1 Ų .

Scientific Research Applications

Catalyst for Synthesis of Quinolin-2(1H)-ones

1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is utilized in the synthesis of various quinolin-2(1H)-ones. Astaneh and Rufchahi (2018) describe its application in a green, efficient procedure for preparing 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, using nanocrystalline ZnO as a catalyst in water under reflux conditions, achieving satisfactory yields (Astaneh & Rufchahi, 2018).

Antimicrobial Activity

Ashok et al. (2014) report the antimicrobial activity of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, synthesized from this compound. These compounds displayed good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Antitubercular and Anticancer Activities

Wardell et al. (2011) explored derivatives of this compound for their anti-tubercular activities. Their study revealed significant inhibitory concentrations against M. tuberculosis, indicating potential antitubercular applications (Wardell, Souza, Wardell, & Lourenço, 2011). Harishkumar et al. (2018) synthesized derivatives that exhibited considerable growth inhibition of human cancer cell lines, suggesting potential anticancer applications (Harishkumar, Nd, & Santhosha, 2018).

Safety and Hazards

In case of skin contact with “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride”, it is recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Properties

IUPAC Name |

1-piperidin-4-ylquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMVIICYKKJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)